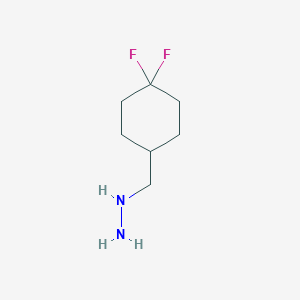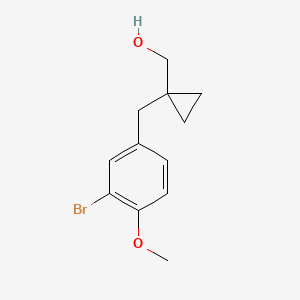
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This compound is characterized by a cyclopropyl group attached to a benzyl group that is substituted with a bromine atom and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromo-4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(3-Bromo-4-methoxyphenyl)cyclopropyl)methanol
- (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)ethanol
- (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)amine
Uniqueness
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol is unique due to its specific substitution pattern on the benzyl group and the presence of the cyclopropyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
[1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15BrO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
Clave InChI |
ZSXBOTHSKKZVBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2(CC2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
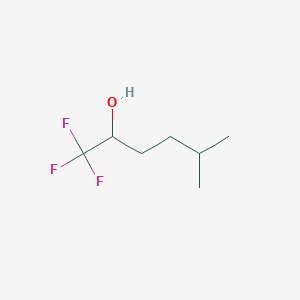
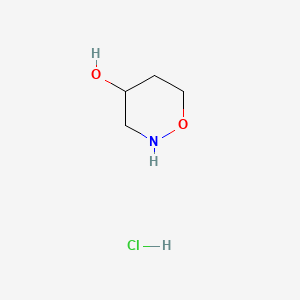
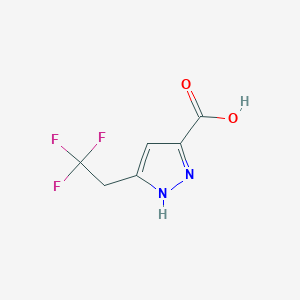


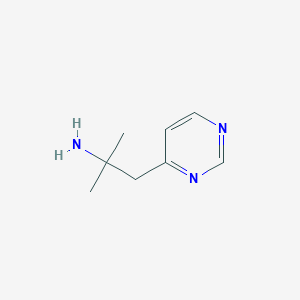
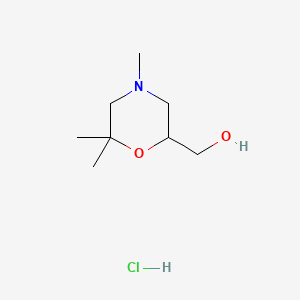
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
